(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroacetate group, which is known for its electron-withdrawing properties, making it a valuable component in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate typically involves the reaction of (2,3-dimethoxyphenyl)acetic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the methanone linkage. The trifluoroacetate group is introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to interact with these targets by increasing its electron-withdrawing capacity, which can influence the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxyphenyl)acetic acid
- 3-(2,3-Dimethoxyphenyl)propionic acid
- (2,3-Dimethoxyphenyl)(1-piperazinyl)methanone trifluoroacetate
Uniqueness
What sets (2,3-Dimethoxyphenyl)-4-piperidinylmethanone trifluoroacetate apart from similar compounds is its unique combination of the piperidinylmethanone and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.C2HF3O2/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;3-2(4,5)1(6)7/h3-5,10,15H,6-9H2,1-2H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCADZFPZZWEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675857 |
Source
|
Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-73-6 |
Source
|
Record name | Trifluoroacetic acid--(2,3-dimethoxyphenyl)(piperidin-4-yl)methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.